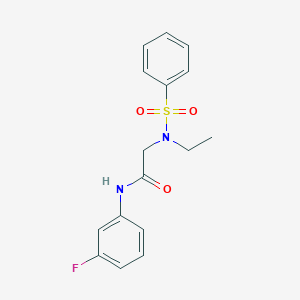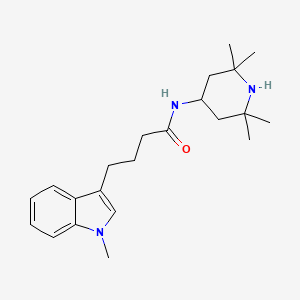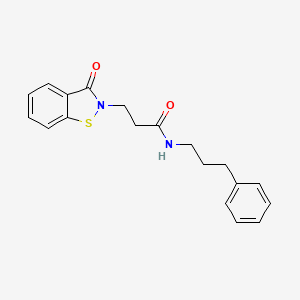
N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycinamide Backbone: Starting with glycine, the amine group can be protected, and the carboxyl group can be activated for further reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N2-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-ethyl-N-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-ethyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C16H17FN2O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)12-16(20)18-14-8-6-7-13(17)11-14/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
BHQIGEGEJPRCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-ethyl-3-methylbenzenesulfonamide](/img/structure/B11133359.png)

![N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11133377.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11133391.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11133394.png)
![N-(2-methoxyethyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11133401.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11133402.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133408.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone](/img/structure/B11133418.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133427.png)
![N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-methionine](/img/structure/B11133428.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133432.png)
![[(5Z)-5-{[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11133434.png)
